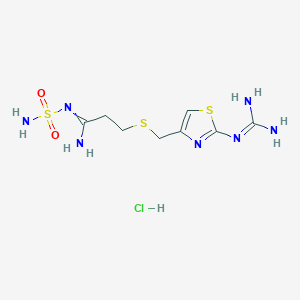
2-Oxobutyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxobutyl methanesulfonate is an organic compound with the molecular formula C₅H₁₀O₄S It is a derivative of methanesulfonic acid and is characterized by the presence of both a ketone and a sulfonate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Oxobutyl methanesulfonate can be synthesized through the reaction of 2-oxobutanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature and reactant concentrations, which are crucial for optimizing the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxobutyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, where the ketone group is further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols, typically under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Corresponding amides or thioesters.
Reduction: 2-Hydroxybutyl methanesulfonate.
Oxidation: 2-Oxobutyric acid.
Aplicaciones Científicas De Investigación
2-Oxobutyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving sulfonate esters.
Medicine: While not directly used as a drug, its derivatives may have potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-oxobutyl methanesulfonate involves the reactivity of its functional groups. The sulfonate ester group can undergo nucleophilic attack, leading to the formation of new bonds. The ketone group can participate in redox reactions, altering the oxidation state of the compound. These reactions are facilitated by the compound’s ability to interact with nucleophiles and electrophiles, making it a versatile reagent in chemical synthesis.
Comparación Con Compuestos Similares
Methyl Methanesulfonate: Another sulfonate ester, but with a simpler structure lacking the ketone group.
Ethyl Methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group instead of a methyl group.
2-Oxobutyl Sulfate: Similar structure but with a sulfate ester group instead of a sulfonate ester.
Uniqueness: 2-Oxobutyl methanesulfonate is unique due to the presence of both a ketone and a sulfonate ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
2-oxobutyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-3-5(6)4-9-10(2,7)8/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHSESMQMXQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543598 |
Source


|
| Record name | 2-Oxobutyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102096-20-8 |
Source


|
| Record name | 2-Oxobutyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]-](/img/structure/B14066869.png)
![11H-Phenanthro[2,3-b]thiopyran-7,12-dione](/img/structure/B14066880.png)
![2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14066885.png)








